
Suc-Ala-Pro-Ala-Amc
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Suc-Ala-Pro-Ala-Amc is widely used in scientific research for the following applications:
Enzyme Activity Assays: It is used as a substrate to measure the activity of elastase and other proteolytic enzymes.
Drug Screening: The compound is used in high-throughput screening assays to identify potential inhibitors of elastase and other proteases.
Biochemical Studies: this compound is used to study the kinetics and mechanisms of proteolytic enzymes.
Wirkmechanismus
Target of Action
Suc-Ala-Pro-Ala-Amc is a tripeptide substrate primarily targeted towards elastase . Elastase is a serine protease that hydrolyzes elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. It plays a crucial role in maintaining the elasticity and structural integrity of these tissues.
Mode of Action
The compound interacts with elastase by fitting into the enzyme’s active site. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the fluorophore 7-amino-4-methylcoumarin (Amc). This cleavage event is what allows the activity of elastase to be quantified .
Biochemische Analyse
Biochemical Properties
Suc-Ala-Pro-Ala-Amc plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It is specifically designed to interact with enzymes such as elastase, chymotrypsin, and cathepsin G. When these enzymes cleave the peptide bond in this compound, they release the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy . This interaction allows researchers to measure enzyme activity and study the kinetics of proteolytic reactions.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the cleavage of this compound by enzymes such as elastase and chymotrypsin can be used to monitor enzyme activity within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the activity of proteases involved in these processes . For example, the activity of elastase in degrading extracellular matrix proteins can be studied using this compound, shedding light on its role in tissue remodeling and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes. The compound binds to the active site of enzymes such as elastase and chymotrypsin, where it undergoes hydrolysis. This hydrolysis releases the fluorescent molecule AMC, which can be detected and measured . The binding interactions between this compound and these enzymes are specific and allow for the selective measurement of enzyme activity. Additionally, the release of AMC provides a quantifiable readout of the enzymatic reaction, enabling detailed studies of enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability achieved at low temperatures (e.g., -20°C) . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate. Long-term studies have shown that the activity of this compound can be maintained for extended periods under proper storage conditions, allowing for consistent and reliable results in enzymatic assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound can effectively serve as a substrate for proteolytic enzymes without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the appropriate dosage for each specific application to avoid any negative impact on the animal models being studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as elastase and chymotrypsin, which are involved in the degradation of proteins and peptides . These interactions play a role in regulating metabolic flux and maintaining the balance of proteolytic activity within cells. By serving as a substrate for these enzymes, this compound provides valuable insights into the metabolic pathways associated with proteolysis and protein turnover.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of this compound are essential for ensuring its availability as a substrate for enzymatic reactions and for obtaining accurate measurements of enzyme activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with proteolytic enzymes . The localization of this compound is crucial for studying the activity of enzymes in different cellular contexts and for understanding the spatial regulation of proteolysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Pro-Ala-Amc involves the stepwise assembly of the peptide chain followed by the attachment of the AMC fluorophore. The process typically starts with the protection of the amino groups using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled sequentially using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide). After the peptide chain is assembled, the protecting groups are removed, and the AMC fluorophore is attached .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-Ala-Pro-Ala-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as elastase. The hydrolysis of the peptide bond releases the fluorescent AMC moiety, which can be detected and quantified .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a protease enzyme and is carried out in an aqueous buffer solution at physiological pH (around 7.4). The reaction conditions may vary depending on the specific enzyme being studied .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC fluorophore, which emits fluorescence upon excitation. This fluorescence can be measured to determine the activity of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Ala-Pro-Phe-Amc: This compound is a substrate for chymotrypsin and other proteases.
Suc-Ala-Ala-Pro-Leu-Amc: Another similar compound used as a substrate for different proteases.
Uniqueness
This compound is unique due to its specificity for elastase and its use in studying elastase activity. The presence of the AMC fluorophore allows for sensitive and quantitative detection of enzyme activity, making it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBPMOSFAFFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008169 | |
| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88467-44-1 | |
| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
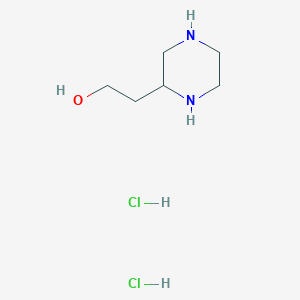
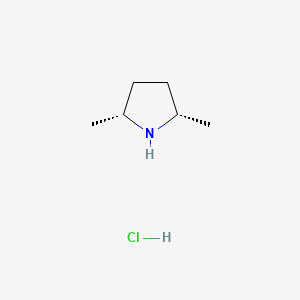
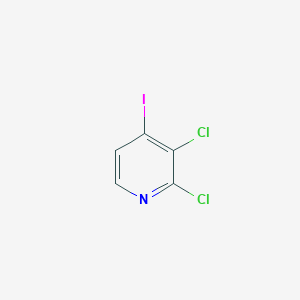

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B1390757.png)

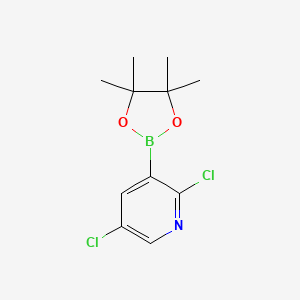
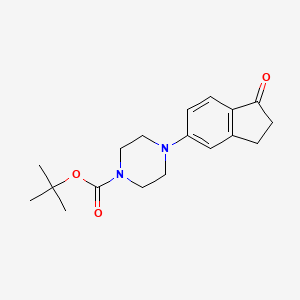
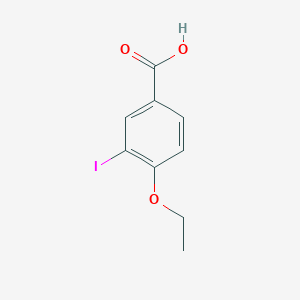
![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)
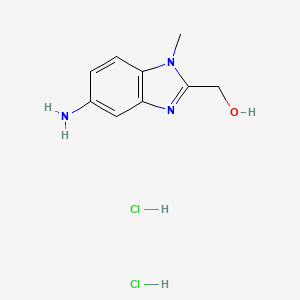
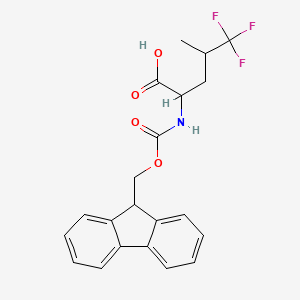
![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)
